Trimetozine (CAS 635-41-6), chemically defined as 4-(3,4,5-trimethoxybenzoyl)morpholine, is a well-characterized morpholine-benzamide derivative. While historically utilized as a mild tranquilizer, its primary procurement value in modern industrial and research settings lies in its role as a highly standardized reference compound for thermodynamic partition modeling and continuous-flow liquid-liquid extraction (LLE) calibration [1]. With a stable melting point of 121 °C, a LogP of approximately 1.07, and a predictable Schotten-Baumann synthesis profile, Trimetozine provides process chemists and chemical engineers with a reliable, quantifiable baseline for optimizing biphasic amidation reactions and validating process analytical technologies [1] [2].
Substituting Trimetozine with generic amides or crude synthesis mixtures critically undermines the calibration of automated liquid-liquid extraction platforms and thermodynamic models. Trimetozine possesses highly specific, experimentally validated partition coefficients in biphasic systems (e.g., Me-THF/water) that distinctly separate it from its primary synthesis precursors, morpholine and trimethoxybenzoyl chloride, as well as its hydrolysis byproduct, trimethoxybenzoic acid [1]. Utilizing an uncharacterized in-class substitute forces engineers to re-establish Non-Random Two-Liquid (NRTL) models and baseline Process Analytical Technology (PAT) sensor data from scratch, resulting in significant delays and loss of reproducibility in multi-stage countercurrent extraction workflows[1].
Trimetozine exhibits a highly favorable partition coefficient (Kd ~1.20–1.30 by NMR/HPLC, scaling up to 3.2 in optimized settlers) compared to its synthesis precursors [1]. In a standard Me-THF/water biphasic system, unreacted morpholine has a Kd of 0.029, and the hydrolysis byproduct trimethoxybenzoic acid has a Kd of 0.09 [1]. This massive differential allows Trimetozine to be cleanly isolated from its impurities, achieving high purity in a 3-stage countercurrent setup.
| Evidence Dimension | Partition Coefficient (Kd) in Me-THF/Water |
| Target Compound Data | Kd = 1.20 to 3.20 (Trimetozine) |
| Comparator Or Baseline | Kd = 0.029 (Morpholine), Kd = 0.09 (Trimethoxybenzoic acid) |
| Quantified Difference | >13-fold to 110-fold higher organic phase partitioning than impurities |
| Conditions | 3-stage countercurrent mixer-settler, 15-25 °C, Me-THF/Water biphasic system |
Provides a perfectly calibrated model system for validating automated extraction platforms and inline IR sensors.
Following biphasic synthesis, Trimetozine demonstrates excellent physical stability and processability. It crystallizes as a stable solid with a well-defined melting point of 121 °C[1]. In continuous extraction platforms, optimized water/Me-THF flow rates (e.g., 1 mL/min) allow the concentration of Trimetozine to reach >95% extraction purity[2]. This predictable thermal and recovery profile provides a more reliable benchmark compound compared to lower-melting or highly hygroscopic amides, ensuring reliable downstream crystallization.
| Evidence Dimension | Extraction Purity and Melting Point |
| Target Compound Data | >95% extraction purity, 121 °C melting point |
| Comparator Or Baseline | Hygroscopic or low-melting amides (variable purity, difficult crystallization) |
| Quantified Difference | Sharp thermal transition and >95% recovery under standard flow conditions |
| Conditions | 3-stage countercurrent extraction (Me-THF/Water) followed by crystallization |
Ensures high reproducibility when setting up crystallization and downstream purification workflows in chemical engineering.
In preclinical neuropharmacology, Trimetozine serves as a critical non-benzodiazepine reference standard. While classic benzodiazepines like diazepam induce a high frequency of motor impairment (falls) at doses as low as 5 mg/kg, Trimetozine requires a significantly higher dose of 20 mg/kg to reach comparable sedative endpoints [1]. This 4-fold difference in the sedation-inducing threshold provides researchers with a wider therapeutic window model, making it an essential comparator when screening novel anxiolytics designed to avoid severe ataxia.
| Evidence Dimension | Sedative Dose Threshold (Motor Impairment) |
| Target Compound Data | 20 mg/kg (Trimetozine) |
| Comparator Or Baseline | 5 mg/kg (Diazepam) |
| Quantified Difference | 4-fold higher dose required for equivalent motor impairment/sedation |
| Conditions | In vivo murine behavioral models (e.g., rotarod or wire test) |
Essential for researchers needing a mild tranquilizer baseline that separates anxiolytic effects from severe motor ataxia.
Due to its highly characterized partition coefficients in Me-THF/water systems, Trimetozine serves as a highly effective reference material for calibrating multi-stage mixer-settler units and inline Process Analytical Technology (PAT) sensors[1]. It allows process engineers to accurately map stage-wise enrichment and validate automated flow controls.
Trimetozine's distinct partitioning behavior compared to its precursors (morpholine) and impurities (trimethoxybenzoic acid) makes it a standard case study for validating Non-Random Two-Liquid (NRTL) and COSMO-RS thermodynamic models in chemical engineering software [1].
Because Trimetozine exhibits a 4-fold higher dose threshold for motor impairment compared to diazepam, it is procured as a baseline comparator in neuropharmacological assays [2]. It is specifically used to benchmark novel compounds aiming for anxiolysis without severe ataxia.
Irritant